1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the addition of a propanone moiety. One common method involves the reaction of 2-mercaptophenyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of inert organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The propanone moiety can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring with similar functional groups.
Fluorinated Ketones: Compounds with fluorine atoms and ketone groups.
Mercapto-Substituted Phenyl Compounds: Compounds with mercapto groups attached to a phenyl ring
Uniqueness: 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is unique due to the combination of its difluoromethyl, mercapto, and propanone groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C10H10F2OS |
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Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)5-7-3-2-4-8(9(7)14)10(11)12/h2-4,10,14H,5H2,1H3 |
InChI Key |
ZYJVTYXCYBBUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)F)S |
Origin of Product |
United States |
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